molecular formula C15H19ClN4O3S B15182307 Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(diethylamino)-, monohydrochloride CAS No. 154662-77-8

Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(diethylamino)-, monohydrochloride

Cat. No.: B15182307
CAS No.: 154662-77-8
M. Wt: 370.9 g/mol
InChI Key: QGPGLNCWOSOEJV-UHFFFAOYSA-N
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Description

Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(diethylamino)-, monohydrochloride is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiadiazole ring, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(diethylamino)-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole and thiadiazole intermediates. The benzodioxole ring can be synthesized through a palladium-catalyzed arylation reaction, while the thiadiazole ring is often formed via a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde . The final step involves the coupling of these intermediates with diethylamine under acidic conditions to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(diethylamino)-, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the benzodioxole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution at the diethylamino group can produce various substituted amides.

Scientific Research Applications

Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(diethylamino)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(diethylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxole and thiadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-(diethylamino)-, monohydrochloride is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

154662-77-8

Molecular Formula

C15H19ClN4O3S

Molecular Weight

370.9 g/mol

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride

InChI

InChI=1S/C15H18N4O3S.ClH/c1-3-19(4-2)8-13(20)16-15-18-17-14(23-15)10-5-6-11-12(7-10)22-9-21-11;/h5-7H,3-4,8-9H2,1-2H3,(H,16,18,20);1H

InChI Key

QGPGLNCWOSOEJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

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